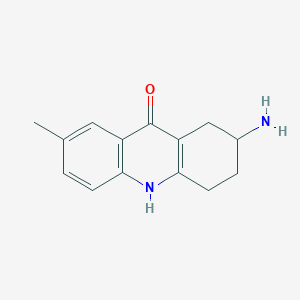

2-Amino-7-methyl-1,2,3,4-tetrahydroacridin-9-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-7-methyl-1,2,3,4-tetrahydroacridin-9-ol is a derivative of tetrahydroacridine, a class of compounds known for their diverse biological activities

Métodos De Preparación

The synthesis of 2-Amino-7-methyl-1,2,3,4-tetrahydroacridin-9-ol typically involves the interaction of cyclohexanone and anthranilic acid, followed by chlorination and condensation with hydrazine hydrate . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Análisis De Reacciones Químicas

2-Amino-7-methyl-1,2,3,4-tetrahydroacridin-9-ol undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding quinones.

Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur at the amino group, often using reagents like alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

2-Amino-7-methyl-1,2,3,4-tetrahydroacridin-9-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

Industry: It is used in the production of dyes and pigments due to its stable chemical structure.

Mecanismo De Acción

The primary mechanism of action of 2-Amino-7-methyl-1,2,3,4-tetrahydroacridin-9-ol involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, the compound increases the concentration of acetylcholine, thereby enhancing cholinergic neurotransmission . This mechanism is particularly beneficial in the treatment of Alzheimer’s disease .

Comparación Con Compuestos Similares

2-Amino-7-methyl-1,2,3,4-tetrahydroacridin-9-ol can be compared with other similar compounds such as:

Tacrine: Another tetrahydroacridine derivative used in the treatment of Alzheimer’s disease.

Donepezil: A cholinesterase inhibitor with a different chemical structure but similar therapeutic effects.

Galantamine: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease.

The uniqueness of this compound lies in its specific structural modifications, which may offer advantages in terms of potency and selectivity .

Actividad Biológica

2-Amino-7-methyl-1,2,3,4-tetrahydroacridin-9-ol is a derivative of tetrahydroacridine, a class of compounds noted for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease (AD), due to its cholinesterase inhibitory properties.

The synthesis of this compound typically involves the reaction of cyclohexanone with anthranilic acid, followed by chlorination and condensation with hydrazine hydrate. This compound is characterized by its ability to undergo various chemical reactions including oxidation and nucleophilic substitution, which are essential for its biological activity.

The primary mechanism through which this compound exerts its effects is the inhibition of acetylcholinesterase (AChE). By inhibiting this enzyme, the compound increases acetylcholine levels in the brain, thereby enhancing cholinergic neurotransmission. This mechanism is crucial for improving cognitive function and memory retention in models of Alzheimer's disease .

Inhibition of Cholinesterases

Research indicates that this compound demonstrates significant inhibitory activity against both AChE and butyrylcholinesterase (BChE). The compound's IC50 values have been reported as follows:

| Enzyme | IC50 (μM) |

|---|---|

| Human AChE | 1.57 |

| Human BChE | 0.43 |

These values suggest that the compound has a higher affinity for BChE compared to AChE, which may be beneficial in targeting specific pathways involved in Alzheimer's disease .

Neuroprotective Effects

In vivo studies have shown that this compound can improve cognitive function in mice subjected to scopolamine-induced memory impairment. The compound exhibited low toxicity at doses up to 2500 mg/kg and was found to cross the blood-brain barrier effectively .

Comparative Analysis with Similar Compounds

When compared to other cholinesterase inhibitors such as tacrine and donepezil, this compound shows unique structural modifications that may enhance its potency and selectivity. The following table summarizes some key characteristics:

| Compound | Mechanism of Action | IC50 (AChE) | IC50 (BChE) |

|---|---|---|---|

| 2-Amino-7-methyl... | AChE/BChE inhibition | 1.57 | 0.43 |

| Tacrine | AChE inhibition | ~0.5 | N/A |

| Donepezil | AChE inhibition | ~1.0 | N/A |

This comparison highlights the potential advantages of using this compound in therapeutic settings due to its favorable inhibitory profile .

Case Studies

Several studies have evaluated the biological activity of this compound:

- In vitro Studies : One study demonstrated that derivatives of tetrahydroacridine exhibited potent inhibition against AChE and BChE with varying selectivity profiles. The findings suggest that modifications to the tetrahydroacridine structure can significantly impact biological activity .

- In vivo Studies : Another investigation focused on the cognitive enhancement effects of this compound in animal models. Results indicated improved memory retention and reduced neurotoxicity compared to traditional treatments .

Propiedades

IUPAC Name |

2-amino-7-methyl-2,3,4,10-tetrahydro-1H-acridin-9-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-8-2-4-12-10(6-8)14(17)11-7-9(15)3-5-13(11)16-12/h2,4,6,9H,3,5,7,15H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPFXOANXWHEVLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C(C2=O)CC(CC3)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.